molecular formula C13H20N2 B13340457 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine

1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B13340457
M. Wt: 204.31 g/mol
InChI Key: AJIVUONCSPBTEM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine is an organic compound with the molecular formula C13H20N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with two methyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyrrolidin-3-amine: Lacks the methyl substitutions on the benzyl group.

    1-(2-Methylbenzyl)pyrrolidin-3-amine: Has a single methyl group at the 2 position.

    1-(4-Methylbenzyl)pyrrolidin-3-amine: Has a single methyl group at the 4 position.

Uniqueness

1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(14)9-15/h3-4,7,13H,5-6,8-9,14H2,1-2H3

InChI Key

AJIVUONCSPBTEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)N)C

Origin of Product

United States

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